![molecular formula C20H20N2O5S B14801195 (9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH CAS No. 1443324-12-6](/img/structure/B14801195.png)
(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is a compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain assembly.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH typically involves the protection of the amino acid cysteine with the Fmoc group. This can be achieved through the reaction of cysteine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, making the process efficient and scalable. The use of solid-phase synthesis techniques allows for the rapid assembly of peptide chains with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Piperidine in DMF or DCM.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free cysteine.
Substitution: Free amino group of cysteine for further peptide coupling.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based therapeutics.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The primary function of (9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is to protect the amino group of cysteine during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent coupling reactions. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptide chains .
Comparación Con Compuestos Similares
Similar Compounds
(9H-Fluoren-9-yl)methoxy]carbonyl Glycine: Another Fmoc-protected amino acid used in peptide synthesis.
(9H-Fluoren-9-yl)methoxy]carbonyl Alanine: Similar in function but with different side chain properties.
(9H-Fluoren-9-yl)methoxy]carbonyl Lysine: Used for peptides requiring lysine residues.
Uniqueness
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is unique due to the presence of the thiol group in cysteine, which can form disulfide bonds. This property is essential for the formation of the tertiary and quaternary structures of proteins, making it a valuable tool in peptide and protein chemistry .
Propiedades
Número CAS |
1443324-12-6 |
|---|---|
Fórmula molecular |
C20H20N2O5S |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(2R)-3-(2-amino-2-oxoethyl)sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H20N2O5S/c21-18(23)11-28-10-17(19(24)25)22-20(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 |
Clave InChI |
NAKVFAQHYDUSNZ-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCC(=O)N)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enamide](/img/structure/B14801115.png)
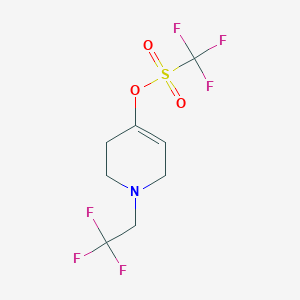
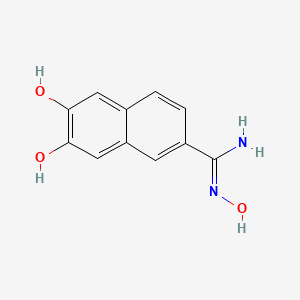
![3-[2-(Thiophene-2-carbonylsulfanyl)propanoyl]-1,3-thiazolidine-5-carboxylic acid](/img/structure/B14801124.png)
![2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14801126.png)
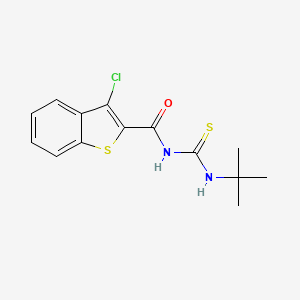
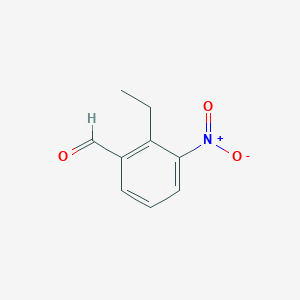
![4-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801137.png)
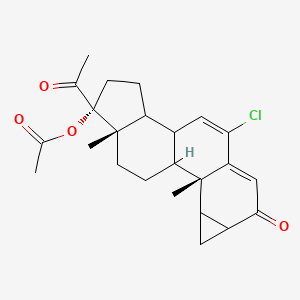
![ethyl 3-[(1E)-2-amino-1-cyanoeth-1-en-1-yl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate](/img/structure/B14801141.png)
![5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine](/img/structure/B14801156.png)
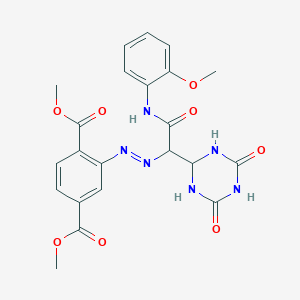
![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)
